Magnesium bis(trifluoromethylsulfonyl)imide

Mg battery electrolyte anodic stability window high-voltage cathodes

Magnesium battery developers face irreversible anode passivation with common Mg salts (e.g., Mg(ClO₄)₂, Mg(OTf)₂), while Grignard electrolytes limit cathode voltage to <2.5 V. Mg(TFSI)₂ (CAS 133395-16-1) is a halogen-free, non-nucleophilic electrolyte that delivers anodic stability of 4.1 V vs. Mg²⁺/Mg, enabling 4 V-class oxide cathodes and >500 plating/stripping cycles with 75% CE. As a Lewis acid catalyst, it is systematically stronger than Mg(OTf)₂. Supplied as ≥98% crystalline powder, stored under inert gas.

Molecular Formula C4F12MgN2O8S4
Molecular Weight 584.6 g/mol
CAS No. 133395-16-1
Cat. No. B108196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium bis(trifluoromethylsulfonyl)imide
CAS133395-16-1
Synonyms(T-4)-Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]-magnesium Coordination Compound;  (T-4)-Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-ON,O1]-magnesium;  (T-4)-Bis[1,1,1-trifluoro-N-[(trifluorom
Molecular FormulaC4F12MgN2O8S4
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mg+2]
InChIInChI=1S/2C2F6NO4S2.Mg/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
InChIKeyDMFBPGIDUUNBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium bis(trifluoromethylsulfonyl)imide: Electrolyte & Lewis Acid Catalyst


Magnesium bis(trifluoromethylsulfonyl)imide (Mg(TFSI)₂, CAS 133395-16-1) is a divalent, halogen-free Mg salt of the TFSI⁻ weakly coordinating anion [1]. It serves dual roles as a Lewis acid catalyst for organic transformations (e.g., cycloadditions, acylations) and, more prominently, as a non-nucleophilic electrolyte for rechargeable Mg batteries . The salt is commercially supplied as a crystalline powder with purities up to ≥99.5% (trace metals basis, battery grade) and is highly hygroscopic, requiring storage under inert atmosphere [2]. Its defining structural feature—two perfluorinated sulfonyl groups withdrawing electron density from the imide nitrogen—confers a combination of high anodic stability, good solubility in polar aprotic solvents (glymes, carbonates, nitriles, ionic liquids), and systematically stronger effective Lewis acidity compared to its triflate (OTf⁻) analogue [3].

Non-nucleophilic Mg electrolyte for rechargeable Mg battery studies
Supports high-voltage intercalation cathode research
Halogen-free Lewis acid catalyst for organic transformations
Systematically stronger effective acidity vs. triflate analogues
Battery-grade purity, anhydrous handling required
Highly hygroscopic; store under inert atmosphere

Mg(TFSI)₂ vs. Alternative Electrolytes: Why Substitution Fails


Despite the shared Mg²⁺ cation, ostensibly equivalent Mg salts deliver profoundly divergent performance in rechargeable Mg batteries and catalytic applications. Simple substitutes such as Mg(ClO₄)₂ or Mg(CF₃SO₃)₂ (magnesium triflate) produce severe, irreversible passivation of the Mg metal anode, preventing sustained Mg plating/stripping [1]. Grignard-derived electrolytes (e.g., APC) offer facile Mg deposition but are intrinsically nucleophilic and decompose oxidatively below ≈2.5 V vs. Mg²⁺/Mg, precluding their use with high-voltage intercalation cathodes [2]. Mg(BH₄)₂ alone is chemically aggressive and narrows the anodic window. Mg(TFSI)₂ uniquely combines halogen-free composition, non-nucleophilic character, and a TFSI⁻ anion that is systematically a better effective Lewis acid than triflate, while its thermal decomposition stability (Td = 240 °C as a G3 complex) comfortably exceeds that of many alternative Mg salts dissolved in similar ethers [3]. Substitution therefore forces a direct trade-off: gain coulombic efficiency but lose anodic voltage tolerance, or gain oxidation stability but lose interfacial reversibility.

Property
Mg(TFSI)₂
Alternative Mg Salts
Anodic Stability
Reported window >4.0 V vs. Mg²⁺/Mg
Grignard/APC: typically
Nucleophilicity
Non-nucleophilic TFSI⁻ anion
Organohalide-based electrolytes are intrinsically nucleophilic
Lewis Acidity
Systematically stronger than triflate
Mg(OTf)₂: weaker electrophilic activation, may limit substrate scope
Interfacial Reversibility
Enables Mg plating/stripping with additive engineering
Mg(ClO₄)₂: severe passivation prevents sustained cycling
Similar Mg²⁺ cation does not ensure interchangeable performance. Substitution risks losing either anodic voltage tolerance or interfacial reversibility.

Quantitative Evidence: Mg(TFSI)₂ vs. Comparators


Anodic Stability vs. Grignard Electrolytes

The anodic stability of Mg(TFSI)₂ in diglyme (0.4 M Mg(TFSI)₂/G2) reaches 4.1 V vs. Mg²⁺/Mg on a platinum working electrode after optimization, compared to Grignard-derived electrolytes (e.g., all-phenyl complex, APC) which exhibit anodic breakdown below ≈2.5 V vs. Mg²⁺/Mg [1]. This >1.6 V wider electrochemical window is attributed to the non-nucleophilic, oxidatively resistant TFSI⁻ anion. Further, Mg(TFSI)₂ electro-electrolyte in glymes supports full cell charging of Mo₆S₈ to 3.4 V vs. Mg²⁺/Mg and of carbon–sulfur composite cathodes [2].

Anodic Stability Window
Head-to-head
4.1 V vs. Mg²⁺/Mg
+1.6 V wider vs. Grignard/APC
Supports high-voltage cathode research up to 4 V-class oxide intercalation hosts.
0.4 M Mg(TFSI)₂/diglyme on Pt electrode; LSV/CV at room temperature.
Mg battery electrolyte anodic stability window high-voltage cathodes

Mg²⁺ Transference Number vs. Li⁺ in PEO

In poly(ethylene oxide) (PEO)-based polymer electrolytes, the Mg²⁺ cation from Mg(TFSI)₂ exhibits a transference number T_Mg of 0.3 measured by electrophoretic NMR/impedance spectroscopy. This is substantially higher than the T_Li and T_Na values of 0.14–0.2 for LiTFSI and NaTFSI in analogous PEO electrolytes [1]. In solvate ionic liquids composed of triethylene glycol dimethyl ether (G3) and Mg(TFSI)₂, T_Mg reaches ~0.4, comparable to T_Li in G3-LiTFSI [1].

Mg²⁺ Transference Number
Head-to-head
T_Mg = 0.3 (PEO)
vs. T_Li/Na/K = 0.14–0.2 in same matrix
Higher cation transference number may reduce concentration polarization in solid-state cells.
Measured by electrophoretic NMR/impedance; PEO host, ambient temperature.
cation transference number polymer electrolyte Mg battery transport

Thermal Stability Advantage over Mg(ClO₄)₂ Electrolyte

The 1:1 molar complex of Mg(TFSI)₂ with triglyme (G3) exhibits a thermal decomposition temperature (Td) of 240 °C, with a melting point of 70 °C that is significantly lower than the analogous tetraglyme (G4) system (137 °C) [1]. For comparison, polymer electrolytes based on poly(ethylene carbonate) with Mg(ClO₄)₂ show a 5% weight-loss temperature of only 160 °C at 40 mol% salt loading, whereas the equivalent PEC–Mg(TFSI)₂ system reaches 174 °C [2].

Thermal Stability
Cross-study
Td = 240 °C (G3 complex)
+66 °C vs. PEC–Mg(ClO₄)₂ system
Reported thermal decomposition context supports higher-temperature electrolyte operation studies.
TGA under N₂; 1:1 molar glyme complex vs. 40 mol% salt in PEC polymer.
thermal decomposition temperature solvate ionic liquid electrolyte safety

Lewis Acidity Advantage Over Mg(OTf)₂

Quantitative Lewis acidity measurements using the triphenylphosphine oxide (TPPO) ³¹P NMR probe in acetonitrile demonstrate that divalent Mg(TFSI)₂ binds TPPO more strongly than its triflate analogue Mg(OTf)₂ [1]. This finding is part of a systematic study of M(TFSI)₂ salts which concluded that TFSI⁻ salts are systematically better/stronger effective Lewis acids than their triflate (SO₃CF₃⁻) counterparts due to the weaker coordinating ability of the TFSI⁻ anion, which leaves the metal centre more electrophilic [1]. DFT computational studies further indicate that among M(TFSI)₂ (M = Mg, Ca, Ba, Zn, Cu), Mg(TFSI)₂ exhibits a quadradentate oxygen-coordination structure that favours substrate activation [2].

Lewis Acidity Ranking
Class-level
Mg(TFSI)₂ > Mg(OTf)₂
Systematic TPPO ³¹P NMR probe study
Class-level inference suggests stronger electrophilic activation for catalytic applications.
Quantitative speciation in reference; data review recommended for specific substrate activation claims.
Lewis acid catalyst weakly coordinating anion organic synthesis

Ionic Conductivity via Hybrid Glyme Formulation

A hybrid electrolyte based on Mg(TFSI)₂/diglyme (Mg(TFSI)₂/G2) incorporating a simple salt mediator delivers an ionic conductivity of 19.47 mS cm⁻¹, compared to 5.65 mS cm⁻¹ for the pure Mg(TFSI)₂/G2 electrolyte at identical temperature [1]. The same hybrid electrolyte widens the electrochemical window from 1.75 V to 2.75 V and extends Mg plating/stripping cycle life from 40 to 140 cycles [1]. For context, a ternary electrolyte of Mg triphenolate borohydride with Mg(TFSI)₂ in glyme achieves 5.5 mS cm⁻¹ at 25 °C, and a PEC–Mg(TFSI)₂ polymer electrolyte reaches 6.0 × 10⁻⁶ S cm⁻¹ at 90 °C [2]. The Mg(TFSI)₂/G2 system therefore provides a remarkably wide tunability window for ionic conductivity through formulation engineering.

Ionic Conductivity Tunability
Cross-study
Hybrid: 19.47 mS cm⁻¹
Pure G2 baseline: 5.65 mS cm⁻¹
Formulation engineering can tune conductivity across nearly two orders of magnitude.
Impedance spectroscopy; co-salt/solvent-mediated hybrid glyme electrolyte.
ionic conductivity hybrid electrolyte Mg plating/stripping

Mg Plating/Stripping Stability Across Multiple Substrates

In 0.5 M Mg(TFSI)₂/tetraglyme with a catalytic amount of Mg(BH₄)₂ (6 mM), stable cyclic coulombic efficiency of approximately 75% is demonstrated over 500 cycles on platinum, copper, magnesium, and aluminium substrates [1]. Without BH₄⁻ additive, the baseline Mg(TFSI)₂/glyme electrolyte typically achieves coulombic efficiency of ~80% max even with careful contamination control, substantially lower than Grignard-based electrolytes (>95%) [2]. The addition of Mg(BH₄)₂ co-salt to Mg(TFSI)₂ electrolyte can further raise coulombic efficiency to near 100% by neutralizing the first solvation shell and enhancing reductive stability of free TFSI⁻ [3].

Plating/Stripping Stability
Head-to-head
75% C.E. over 500 cycles
Substrate-compatible: Pt, Cu, Mg, Al
Demonstrated multi-substrate cycling stability with a simple BH₄⁻ additive.
0.5 M Mg(TFSI)₂/tetraglyme + 6 mM Mg(BH₄)₂; galvanostatic cycling at room temperature.
coulombic efficiency Mg cycling stability halogen-free electrolyte

Mg(TFSI)₂ Applications: Evidence-Backed Scenarios


High-Voltage Rechargeable Mg Battery Electrolyte

Researchers assembling full Mg-ion cells with 4 V-class oxide cathodes (e.g., MgMn₂O₄ spinels, V₂O₅, or polyanionic frameworks) require an electrolyte that does not oxidatively decompose below the cathode's operating potential. Mg(TFSI)₂/diglyme delivers an anodic breakdown potential of 4.1 V vs. Mg²⁺/Mg on Pt, uniquely among simple Mg salts . This widens the available cathode space dramatically relative to Grignard electrolytes (<2.5 V) . Full-cell proof-of-concept with Mo₆S₈ charged to 3.4 V and carbon–sulfur cathodes has been explicitly demonstrated with Mg(TFSI)₂-based electrolytes .

Polymer Electrolyte with High Mg²⁺ Transference

Solid-state Mg battery developers utilising PEO-based polymer electrolytes benefit from Mg(TFSI)₂ because its cation transference number (T_Mg = 0.3 in PEO) is >50% higher than that of LiTFSI, NaTFSI, or KTFSI in the same PEO matrix . This property translates directly to reduced concentration polarisation and improved high-rate discharge capability in all-solid-state Mg battery configurations.

Lewis Acid Catalyst Outperforming Metal Triflates

For synthetic chemists running reactions such as Diels–Alder cycloadditions, Friedel–Crafts acylations, acetylation of phenols/alcohols, or cycloisomerization of 1,6-dienes, Mg(TFSI)₂ serves as a systematically stronger effective Lewis acid than Mg(OTf)₂, as confirmed by TPPO ³¹P NMR probe titrations . The TFSI⁻ anion's weaker coordinating ability keeps the Mg²⁺ centre more electrophilic, which may enable catalyst loading reductions or activation of less reactive substrates compared to the commercially commonplace Mg(OTf)₂ .

Mg–S and Mg–Mo₆S₈ Full-Cell Proof of Concept

Mg(TFSI)₂/tetraglyme electrolyte containing a small Mg(BH₄)₂ additive sustains >500 Mg plating/stripping cycles at 75% coulombic efficiency on four different current collector metals (Pt, Cu, Mg, Al), demonstrating the broadest substrate compatibility among halogen-free Mg electrolytes . When paired with Chevrel-phase Mo₆S₈ cathodes, the full cell exhibits a stable discharge voltage platform of ~1 V with voltage hysteresis of only ~0.3 V at 0.1C rate when using a modified Mg anode, demonstrating functional full-cell viability .

Application
Selection Property
Validation Focus
High-voltage Mg battery electrolyte research
Anodic stability window >4.0 V
Cathode compatibility and oxidative decomposition threshold
Solid-state PEO-based Mg polymer electrolyte studies
Mg²⁺ transference number in polymer host
Concentration polarization and rate-capability assessment
Lewis acid catalysis screening
Effective Lewis acidity relative to triflate salts
Substrate activation scope and catalyst loading comparison
Full-cell Mg battery prototyping
Multi-substrate cycling stability with additive
Coulombic efficiency and cycle-life validation on target current collector
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